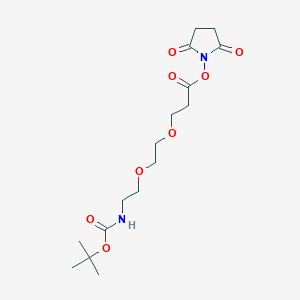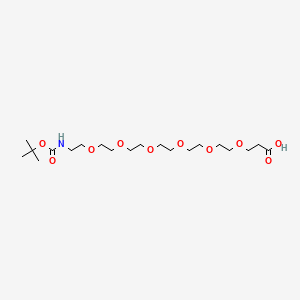
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid
Übersicht
Beschreibung
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is a subtype-selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the GluN2C and GluN2D subunits .
Vorbereitungsmethoden
The synthesis of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves several steps. One common synthetic route includes the reaction of phenanthrene-3-carboxylic acid with piperazine-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid has several applications in scientific research:
Neuropharmacology: It is used to study the function of NMDA receptors, particularly the GluN2C and GluN2D subunits.
Biochemical Research: It is used as a biochemical tool to investigate the signaling pathways and molecular mechanisms involving NMDA receptors.
Wirkmechanismus
The primary mechanism of action of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves its antagonistic effect on NMDA receptors. By binding to the GluN2C and GluN2D subunits, the compound inhibits the receptor’s activity, thereby modulating synaptic transmission and neuronal excitability. This inhibition can prevent excitotoxicity, a condition where excessive activation of NMDA receptors leads to neuronal damage and death .
Vergleich Mit ähnlichen Verbindungen
cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is unique due to its high selectivity for the GluN2C and GluN2D subunits of NMDA receptors. Similar compounds include:
1-(Biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD): A moderate affinity NMDA receptor antagonist with less selectivity compared to this compound.
1-(Fluorenone-9-carbonyl)piperazine-2,3-dicarboxylic acid: Another NMDA receptor antagonist with different selectivity and affinity profiles.
The unique selectivity of this compound makes it a valuable tool in research focused on specific NMDA receptor subunits .
Eigenschaften
IUPAC Name |
1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAQPXBYDYTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















